1-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone
Description
This compound features a pyrrole moiety substituted with a 2-methoxyethyl group and two methyl groups at positions 2 and 3. The pyrrole is linked via a sulfanylethanone bridge to a 5-phenylthieno[2,3-d]pyrimidine scaffold. The thienopyrimidine core is a heterocyclic system known for its pharmacological relevance, particularly in kinase inhibition and antimicrobial activity . The 2-methoxyethyl group likely enhances solubility, while the phenyl substituent on the thienopyrimidine may influence π-π stacking interactions in biological targets.
Properties
IUPAC Name |
1-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S2/c1-15-11-18(16(2)26(15)9-10-28-3)20(27)13-30-23-21-19(17-7-5-4-6-8-17)12-29-22(21)24-14-25-23/h4-8,11-12,14H,9-10,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRUJTTXEDIKAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCOC)C)C(=O)CSC2=NC=NC3=C2C(=CS3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrrole Ring:
Synthesis of the Thienopyrimidine Moiety: The thienopyrimidine core can be synthesized via cyclization reactions involving thiophene derivatives and appropriate nitrogen-containing reagents.
Coupling Reactions: The final step involves coupling the pyrrole and thienopyrimidine fragments through a sulfanylethanone linker. This can be achieved using reagents such as thioacetic acid and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can reduce the sulfanylethanone group to a corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group or the phenyl ring, using reagents like sodium hydride (NaH) or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), organolithium reagents
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique structural features.
Industry: May be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone is not fully understood but may involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure suggests it could interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogs differ in substituents on the pyrrole, thienopyrimidine, or bridging groups. These modifications impact physicochemical properties and biological activity.
Table 1: Structural and Property Comparison
*Calculated using standard atomic weights (C=12.01, H=1.008, N=14.01, O=16.00, S=32.07, F=19.00, Cl=35.45).
Key Findings from Comparative Studies
Solubility and Bioavailability: The target compound’s 2-methoxyethyl group confers higher aqueous solubility compared to analogs with hydrophobic substituents (e.g., CF3 in or cyclopenta-fused cores). The methylfuran-substituted analog () shows increased polarity, which may improve solubility but reduce blood-brain barrier penetration.
Synthetic Accessibility: The sulfanylethanone bridge is synthesized via nucleophilic substitution between pyrrole-thiols and α-halo ketones, a method also used for analogs in and . However, steric hindrance from bulky substituents (e.g., 3,5-dimethylisoxazole in ) can reduce reaction yields .
Biological Activity: Dihydropyrimidinone analogs (e.g., ) exhibit antimicrobial activity, suggesting the thienopyrimidine core in the target compound may share similar mechanisms. The sulfur atom in the sulfanylethanone group could enhance metal-binding capacity compared to oxygen-based dihydropyrimidinones . Halogenated derivatives (e.g., ) show improved binding to hydrophobic enzyme pockets but may incur higher toxicity risks.
In contrast, the target compound’s methoxyethyl group is less prone to oxidative metabolism, improving stability .
Biological Activity
The compound 1-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its antitumor properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula for this compound is , with a molar mass of approximately 471.64 g/mol. The structure features a pyrrolidine ring, a thienopyrimidine moiety, and a sulfanyl group, which are significant for its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including:
- Dimroth rearrangement : This step is crucial for the formation of the pyrrolidine structure.
- Condensation reactions : These reactions help in constructing the thienopyrimidine part of the molecule.
Antitumor Activity
Recent studies have highlighted the antitumor potential of derivatives related to thieno[2,3-d]pyrimidine compounds. In particular, compounds synthesized from similar scaffolds have shown promising results against various cancer cell lines.
Table 1: Comparison of IC50 Values Against MDA-MB-231 Cell Line
| Compound | IC50 (μM) | Reference |
|---|---|---|
| Thieno[2,3-d]pyrimidine derivative A | 27.6 | |
| Thieno[2,3-d]pyrimidine derivative B | 21.6 | |
| This compound | TBD | This study |
The compound's activity was assessed using the MDA-MB-231 breast cancer cell line, which is known for its aggressive nature and resistance to conventional therapies. Preliminary results indicate that it may exhibit comparable activity to established chemotherapeutic agents like paclitaxel.
The proposed mechanism through which this compound exerts its antitumor effects includes:
- Inhibition of Tyrosine Kinase : Similar compounds have been shown to inhibit pathways involving epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF), both critical in tumor proliferation and metastasis.
- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
In a recent in vitro study, a series of thieno[2,3-d]pyrimidine derivatives were tested against MDA-MB-231 cells. The results indicated that several derivatives exhibited IC50 values ranging from 21.6 μM to 29.3 μM, demonstrating significant cytotoxic effects compared to control groups treated with standard chemotherapy agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
